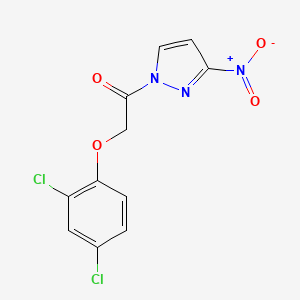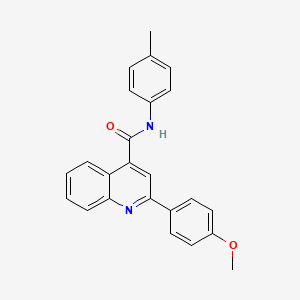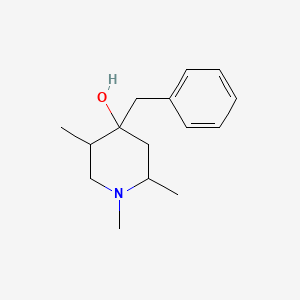
2-(10-chloroanthracen-9-yl)-4-(4'-nitrobiphenyl-4-yl)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an imidazole core. Let’s break down its structure:
-
Imidazole Ring: : The central feature of this compound is the imidazole ring, which consists of two nitrogen atoms and three carbon atoms. Imidazoles are versatile building blocks in organic synthesis due to their reactivity and diverse functionalization possibilities.
-
Substituents: : The compound has three aromatic substituents:
10-Chloroanthracene: A chlorinated anthracene moiety attached to one nitrogen of the imidazole ring.
4’-Nitrobiphenyl: A nitro-substituted biphenyl group linked to another nitrogen of the imidazole ring.
Phenyl Group: The third substituent is a phenyl ring.
Preparation Methods
Synthetic Routes::
Imidazole Synthesis:
Substituent Installation:
Final Assembly:
- Industrial-scale production typically involves multistep synthesis, purification, and isolation.
- Companies may use proprietary methods, but the principles remain consistent.
Chemical Reactions Analysis
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The chloroanthracene and nitrobiphenyl groups are susceptible to nucleophilic substitution reactions.
Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for designing novel materials and catalysts.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Employed in OLEDs, liquid crystals, and other electronic applications.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of imidazole, anthracene, and biphenyl motifs sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C35H22ClN3O2 |
|---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
2-(10-chloroanthracen-9-yl)-4-[4-(4-nitrophenyl)phenyl]-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C35H22ClN3O2/c36-32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)35-37-33(24-8-2-1-3-9-24)34(38-35)25-16-14-22(15-17-25)23-18-20-26(21-19-23)39(40)41/h1-21H,(H,37,38) |
InChI Key |
WGNOLVFAOUAEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Cl)C6=CC=C(C=C6)C7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11530851.png)


![N-(2,3-dimethylphenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11530874.png)
![8-[4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11530878.png)
![Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11530889.png)
![4-[(cyclopropylimino)methyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11530892.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11530893.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530907.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]](/img/structure/B11530909.png)
![4,4'-oxybis[N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide]](/img/structure/B11530920.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530934.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11530952.png)
